2-Methyloxazol-4-amine hydrochloride
Description
2-Methyloxazol-4-amine hydrochloride is a hydrochloride salt derived from the heterocyclic compound 2-amino-4-methyloxazole. The free base (C₄H₆N₂O) has a molecular weight of 98.10 g/mol and a CAS number of 35629-70-0 . The hydrochloride form enhances solubility and stability, typical of amine salts. The compound’s oxazole core—a five-membered ring containing one oxygen and one nitrogen atom—imparts unique electronic and steric properties, making it relevant in medicinal chemistry and material science.
Properties
Molecular Formula |
C4H7ClN2O |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
2-methyl-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-3-6-4(5)2-7-3;/h2H,5H2,1H3;1H |
InChI Key |
PDNDDMHUGWIDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanenitrile with formic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Methyloxazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyloxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride
Structural Differences :
- Core Heterocycle : The target compound features an oxazole ring (one oxygen, one nitrogen), while the analog (CAS 1228880-37-2) contains a 1,2,4-oxadiazole ring (two nitrogens, one oxygen) .
- Substituents : The analog includes a benzyl group attached to the oxadiazole, increasing molecular complexity (C₁₀H₁₂ClN₃O, MW 229.68 g/mol) compared to the simpler methyl-substituted oxazole in 2-Methyloxazol-4-amine hydrochloride.
Physicochemical Properties :
- Solubility : The benzyl group in the oxadiazole derivative likely reduces water solubility compared to the smaller, more polar oxazole hydrochloride.
Comparison with Thiazolidinone-Coumarin Hybrids
Structural Differences :
- Core Heterocycles: Thiazolidinone derivatives (e.g., compounds in ) feature a thiazolidinone ring (sulfur, nitrogen) fused with a coumarin scaffold, whereas this compound has a simpler oxazole structure .
Functional Implications :
- Biological Activity: Thiazolidinone-coumarin hybrids are often explored for antimicrobial and anti-inflammatory activities due to their extended conjugation and sulfur moiety. In contrast, oxazole derivatives like 2-Methyloxazol-4-amine may exhibit different target affinities, such as kinase or receptor modulation.
- Synthesis: Thiazolidinone synthesis involves mercaptoacetic acid and ZnCl₂ for cyclization , whereas oxazole hydrochlorides may require milder conditions for salt formation .
Comparison with Quinazoline Hydrochlorides
Structural Differences :
- Core Heterocycle: Quinazoline derivatives (e.g., ) are bicyclic systems with two nitrogen atoms, contrasting with the monocyclic oxazole in the target compound .
Physicochemical and Pharmacological Properties :
- Applications : Quinazolines are prominent in anticancer drug development (e.g., EGFR inhibitors), while oxazoles are explored for antimicrobial and anti-inflammatory roles.
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Trends
- Solubility Enhancement : Hydrochloride salts, including 2-Methyloxazol-4-amine HCl, are widely used to improve bioavailability, as seen in amitriptyline hydrochloride () .


- Stability : Oxazole derivatives are generally stable under acidic conditions but may degrade in strong bases. RP-HPLC methods () could be adapted for purity analysis .
- Biological Relevance : Oxazole’s electron-rich structure facilitates interactions with biological targets, contrasting with oxadiazoles’ electron-deficient nature .
Biological Activity
2-Methyloxazol-4-amine hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxazole ring, which contributes to its unique chemical reactivity and biological properties. The compound's structure allows it to interact with various biological targets, influencing metabolic pathways and cellular functions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzymatic activity, leading to various therapeutic effects. Notably, the compound has been studied for its potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of endocannabinoids. Inhibition of MAGL can lead to increased levels of endocannabinoids, thereby exerting anti-inflammatory and neuroprotective effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showcasing potential effectiveness in inhibiting growth and biofilm formation .
Anticancer Properties
The compound has also demonstrated antiproliferative activity against several cancer cell lines. For instance, studies have shown that derivatives of 2-Methyloxazol-4-amine can inhibit cancer cell proliferation by targeting metabolic pathways associated with cancer growth .
Case Studies
- Anticancer Activity : A study involving terphenyl-2-methyloxazol derivatives revealed that certain compounds exhibited potent selective inhibition of MAGL, leading to antiproliferative effects against ovarian cancer cell lines .
- Neuroprotective Effects : In mouse models of Parkinson's disease, compounds derived from this compound were shown to provide neuroprotection through anti-inflammatory mechanisms .
- Inhibition of Biofilm Formation : Research on azole-resistant Aspergillus fumigatus isolates demonstrated that treatment with 2-Methyloxazol derivatives significantly reduced biofilm formation and expression of efflux pump genes associated with drug resistance .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Inhibition of MAGL |
| N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | Antiviral | Targets viral replication pathways |
| N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride | Antimicrobial | Modulates enzyme activity |
This table illustrates the diverse biological activities associated with compounds containing similar structural motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


